(R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a chemical compound with the molecular formula CHClNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and serves as an important intermediate in organic synthesis. This compound is particularly notable for its applications in the pharmaceutical industry, especially in the development of enzyme inhibitors and other biologically active compounds.
The compound is classified under various chemical categories, including heterocycles, nitriles, and acylated amines. It can be sourced from chemical suppliers and is often used in research settings for synthesizing complex organic molecules. Its relevance extends to medicinal chemistry, where it is explored for potential therapeutic applications.
The synthesis of (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile typically involves the reaction of pyrrolidine derivatives with chloroacetyl chloride. The general synthetic route includes:
For example, one method reported involves reacting L-proline with chloroacetyl chloride, followed by conversion of the resulting carboxylic acid to the desired carbonitrile using standard amide formation protocols .
(R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile has a specific stereochemistry that is crucial for its biological activity. The InChI key for this compound is YCWRPKBYQZOLCD-ZCFIWIBFSA-N, indicating its unique structural attributes. The molecular structure can be represented as follows:
The compound features a pyrrolidine ring substituted with a chloroacetyl group and a cyano group at specific positions, contributing to its reactivity and interaction with biological systems.
(R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile undergoes several types of chemical reactions:
These reactions facilitate the modification of the compound for various applications in medicinal chemistry.
The mechanism of action for (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile primarily involves its role as an intermediate in synthesizing Dipeptidyl Peptidase-IV (DPP-IV) inhibitors such as Vildagliptin. DPP-IV inhibitors are designed to enhance insulin secretion and lower blood glucose levels in diabetic patients.
The compound's activity is believed to stem from its ability to interact with the active site of DPP-IV enzymes, thereby inhibiting their function and contributing to improved glycemic control .
(R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile exhibits several notable physical and chemical properties:
These properties are essential for its handling in laboratory settings and industrial applications.
(R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile finds extensive applications in various scientific fields:
(R)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a specialized chiral compound with significant importance in asymmetric organic synthesis and pharmaceutical development. Characterized by a pyrrolidine ring bearing both chloroacetyl and nitrile functional groups, this molecule exemplifies the critical role of stereochemistry in determining biological activity and synthetic utility. Its molecular architecture combines reactivity (chloroacetyl group), polarity (nitrile group), and stereogenicity (R-configured pyrrolidine), making it a versatile intermediate for constructing complex enantiomerically pure molecules. While less prevalent than its S-enantiomer in commercial pharmaceuticals, the R-enantiomer provides essential insights into structure-activity relationships and serves as a tool for exploring novel therapeutic scaffolds [1] [3].
The compound possesses the molecular formula C₇H₉ClN₂O and a molecular weight of 172.61 g/mol. Its IUPAC name is (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, with CAS Registry Number 10920982 (PubChem CID) [1]. Structurally, it features a five-membered pyrrolidine ring with an R-configured chiral center at the C2 position. This chiral carbon is bonded to a nitrile group (-C≡N), contributing to the molecule’s dipole moment (1.411 D) and influencing its polar surface area (16.464 Ų) [8]. The chloroacetyl moiety (-CO-CH₂-Cl) attached to the pyrrolidine nitrogen provides an electrophilic site for nucleophilic substitution reactions, crucial for forming C-N or C-O bonds in synthetic applications.
Table 1: Key Physicochemical Properties of (R)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₇H₉ClN₂O | PubChem [1] |
Molecular Weight | 172.61 g/mol | PubChem [1] |
Chiral Center Configuration | R at C2 of pyrrolidine ring | Stereochemical designation |
Predicted LogP | 0.459 | QikProp [8] |
Dipole Moment | 1.411 D | Computational [8] |
Polar Surface Area (PSA) | 16.464 Ų | Computational [8] |
Stereochemically, the R-configuration at C2 determines the spatial orientation of functional groups, leading to distinct three-dimensional interactions with biological targets. The pyrrolidine ring exhibits pseudorotation, a dynamic conformational behavior where the ring puckers invert, enabling access to multiple low-energy conformers (envelope or twist forms). This flexibility enhances the molecule’s ability to adapt to chiral environments in asymmetric synthesis or enzyme binding pockets [8]. The nitrile group at C2 further stabilizes the ring conformation through its electron-withdrawing nature and potential for hydrogen bonding. Unlike flat aromatic heterocycles, this saturated scaffold provides three-dimensional coverage, a key attribute for modulating pharmacokinetic properties like solubility and target selectivity in drug design [8].
(R)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile serves as a high-value chiral building block in pharmaceutical synthesis due to its dual functional handles (chloroacetyl and nitrile) and defined stereochemistry. The chloroacetyl group undergoes efficient nucleophilic displacement with amines, thiols, or alkoxides, enabling the introduction of structurally diverse side chains while preserving stereochemical integrity. Simultaneously, the nitrile group can be hydrolyzed to carboxylic acids or amides, reduced to amines, or participate in cycloaddition reactions, expanding molecular complexity [2] .
A primary application lies in synthesizing enantiomerically pure pyrrolidine-based pharmacophores. For instance, while the S-enantiomer is a key intermediate for the antidiabetic drug Vildagliptin, the R-enantiomer facilitates access to analogous structures with potentially distinct biological profiles. The synthetic versatility of this building block is demonstrated through multiple routes:
Table 2: Synthetic Routes Utilizing (R)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
Synthetic Approach | Key Conditions | Application Example | Yield/Advantage |
---|---|---|---|
Nucleophilic Displacement | Amines/K₂CO₃/THF or DMF, 20-50°C | Adamantylglycine derivatives | High enantiomeric retention |
One-Pot Industrial Process | Chloroacetyl chloride/DMF, 0-5°C → RT | Vildagliptin analogs | Avoids intermediate isolation [9] |
Catalytic Asymmetric Routes | Chiral metal catalysts (limited for R) | Novel DPP-IV inhibitors | Requires tailored ligands |
The compound’s value is amplified by stringent regulatory guidance (e.g., FDA policies) promoting single-enantiomer drugs. Its commercial availability from suppliers like PubChem underscores its role in drug discovery pipelines, particularly for generating sp³-rich scaffolds that improve solubility and reduce off-target effects compared to flat aromatic systems [8].
The biological and economic profiles of (R)- and (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile diverge significantly due to stereospecific interactions:
Biological Activity: The (S)-enantiomer is integral to DPP-IV inhibitors like Vildagliptin, where its configuration mimics the transition state of peptide substrates hydrolyzed by the enzyme. The S-configured nitrile group interacts reversibly with the catalytic serine residue (Ser630), providing nanomolar inhibition [4] [8]. Conversely, the R-enantiomer exhibits markedly reduced affinity for DPP-IV due to misalignment in the chiral active site, highlighting the precision required in enzyme-inhibitor docking. This enantioselectivity extends to other biological targets where pyrrolidine chirality dictates efficacy, such as GABA receptors or metabolic enzymes [5] [8].
Synthetic Accessibility: Commercial synthesis favors the S-enantiomer via chiral pool strategies using inexpensive L-proline or L-prolinamide. For example, L-prolinamide reacts with chloroacetyl chloride in dimethylformamide to yield the S-intermediate [4] [9]. The R-enantiomer, lacking abundant natural precursors, requires enantioselective synthesis (e.g., asymmetric hydrogenation) or resolution techniques, increasing cost and complexity. Consequently, suppliers like TCI Chemicals list the S-enantiomer at $77/5g, while the R-form is scarce and premium-priced [3] .
Pharmaceutical Relevance: Over 35% of modern drugs are single enantiomers, driven by regulatory demands for chiral purity. The S-enantiomer’s success in Vildagliptin synthesis (50% yield in final coupling) underscores its industrial utility [4] [9]. The R-enantiomer, though less utilized, enables mechanistic studies of stereoselectivity and the development of novel compounds with potentially unique activities, such as allosteric modulators or probes for structural biology [8].
This enantiomeric dichotomy illustrates a core tenet of medicinal chemistry: minor stereochemical alterations can profoundly alter therapeutic utility. While the S-enantiomer dominates diabetes therapeutics, the R-counterpart remains valuable for expanding chemical space and understanding chiral recognition in drug-receptor interactions [4] [8].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: